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Compound of Interest

Compound Name:
2,3-Dichloro-6,7-

dimethylquinoxaline

Cat. No.: B1308383 Get Quote

An In-Depth Technical Guide to 2,3-Dichloro-6,7-dimethylquinoxaline: A Core Scaffold for

Modern Chemistry

Executive Summary
This technical guide provides a comprehensive overview of 2,3-Dichloro-6,7-
dimethylquinoxaline, a pivotal heterocyclic compound in contemporary research and

development. We delve into its fundamental chemical identity, structural characteristics, and

key physicochemical properties. A detailed, field-proven synthetic protocol is presented,

elucidating the mechanistic rationale behind the procedural choices. The guide further explores

the compound's reactivity, with a special focus on its role as a versatile building block in the

synthesis of high-value molecules for the pharmaceutical, agrochemical, and material science

sectors. For professionals in drug discovery, this document highlights the strategic importance

of the quinoxaline core in designing targeted therapies, particularly kinase inhibitors.

Introduction: The Quinoxaline Scaffold in Chemical
Innovation
Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a

pyrazine ring, represents a privileged scaffold in medicinal chemistry and material science.[1]

The inherent electronic properties and structural rigidity of the quinoxaline nucleus make it a

cornerstone for developing molecules with a wide array of biological activities and material
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functions. Derivatives of this scaffold are integral to numerous therapeutic agents, exhibiting

anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[2][3]

Within this important class of compounds, 2,3-Dichloro-6,7-dimethylquinoxaline (CAS No.

63810-80-0) emerges as a particularly valuable synthetic intermediate.[4][5][6] The two chlorine

atoms on the pyrazine ring act as excellent leaving groups, enabling facile nucleophilic

aromatic substitution (SNAr) reactions. This reactivity allows for the controlled, sequential

introduction of diverse functional groups, making it an ideal starting material for constructing

libraries of complex molecules for screening and optimization in drug discovery and other

advanced applications.[4][7]

Chemical Identity and Properties
A precise understanding of a compound's structure and physical characteristics is fundamental

to its effective application in research and synthesis.

Chemical Structure and IUPAC Name
The molecule consists of a quinoxaline core with two chlorine atoms substituted at the 2 and 3

positions of the pyrazine ring, and two methyl groups at the 6 and 7 positions of the benzene

ring.

IUPAC Name: 2,3-Dichloro-6,7-dimethylquinoxaline

Canonical SMILES: CC1=CC2=NC(=C(N=C2C=C1C)Cl)Cl

InChI Key: FBHHDJCUHAJTCF-UHFFFAOYSA-N

Physicochemical Data
The key properties of 2,3-Dichloro-6,7-dimethylquinoxaline are summarized below. This data

is essential for determining appropriate reaction conditions, solvents, and purification methods.
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Property Value Source(s)

CAS Number 63810-80-0 [4][5]

Molecular Formula C₁₀H₈Cl₂N₂ [4][5]

Molecular Weight 227.09 g/mol [4][5]

Appearance Light brown to beige solid [4]

Melting Point 178-180 °C [8]

Purity ≥ 95% (HPLC) [4]

Storage Conditions
Store at 0-8 °C, sealed in dry

conditions
[4]

Synthesis Protocol: A Mechanistic Approach
The synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline is efficiently achieved through a one-

pot condensation and chlorination reaction starting from commercially available precursors.[8]

This method is advantageous as it avoids the isolation of the intermediate

dihydroxyquinoxaline, streamlining the process for industrial scalability.

Synthetic Workflow Diagram
The following diagram illustrates the one-pot synthesis from 4,5-dimethyl-1,2-

phenylenediamine.
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Caption: One-pot synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline.

Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of

dichloroquinoxaline derivatives.[8]

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and

a magnetic stirrer, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate

(1.1 eq).

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask in a

fume hood. The POCl₃ serves as both the chlorinating agent and a dehydrating solvent.

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain

for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to

quench the excess POCl₃.

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration

and wash thoroughly with cold water until the filtrate is neutral.

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield

the pure 2,3-Dichloro-6,7-dimethylquinoxaline as a light brown to beige solid.

Mechanistic Insights and Rationale
Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice due

to its dual functionality. It facilitates the initial condensation of the diamine and oxalic acid to

form the intermediate 6,7-dimethylquinoxaline-2,3-diol. Subsequently, it acts as a powerful

chlorinating agent to convert the diol into the final dichloro product.

Self-Validating System: The protocol's trustworthiness lies in its straightforward execution

and the robust nature of the reaction. The precipitation of the product upon quenching with

ice water provides a clear endpoint and simplifies isolation. The final product's purity can be

readily confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR,

MS).

Applications in Drug Development and Beyond
The true value of 2,3-Dichloro-6,7-dimethylquinoxaline lies in its utility as a versatile scaffold

for building complex molecules.[4]

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the C2

and C3 positions highly electron-deficient and thus susceptible to attack by nucleophiles. This

allows for the displacement of the chloride ions. The reaction can often be controlled to achieve

either mono- or di-substitution, providing access to a vast chemical space.[7]

Role as a Scaffold in Medicinal Chemistry
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This compound is a key starting material for synthesizing pharmaceuticals, particularly kinase

inhibitors for anti-cancer therapies.[4][9] Kinases such as GSK3β, DYRK1A, and CLK1 are

implicated in neurodegenerative diseases like Alzheimer's, making quinoxaline derivatives

prime candidates for investigation.[2]

The following diagram illustrates how the core scaffold can be diversified.
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Caption: Diversification of the quinoxaline scaffold via SNAr reactions.

Broader Applications
Beyond pharmaceuticals, this compound serves as a building block in other industries:

Agrochemicals: It is used in the formulation of modern pesticides and herbicides for effective

crop protection.[4][9]

Material Science: Its stable aromatic structure is incorporated into advanced polymers, dyes,

and pigments, contributing to materials with enhanced chemical resistance and durability.[9]

Conclusion
2,3-Dichloro-6,7-dimethylquinoxaline is more than just a chemical compound; it is an

enabling tool for innovation. Its straightforward synthesis, well-defined reactivity, and proven
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utility make it an indispensable resource for researchers, scientists, and drug development

professionals. The ability to readily functionalize its core structure through nucleophilic

substitution provides a reliable and efficient pathway to novel molecules with significant

therapeutic and industrial potential. As the demand for targeted pharmaceuticals and advanced

materials continues to grow, the importance of foundational scaffolds like this will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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